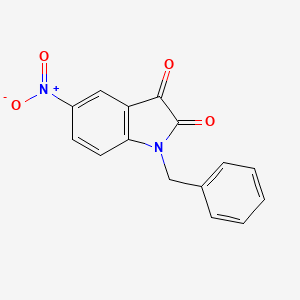

1-苄基-5-硝基-2,3-二氢-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

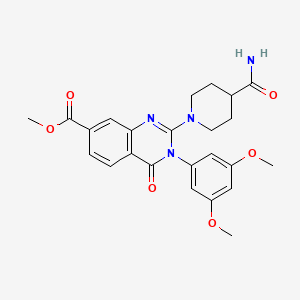

“1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione” is a research chemical . It has the molecular formula C15H10N2O4 and a molecular weight of 282.25 g/mol .

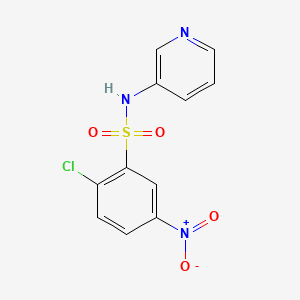

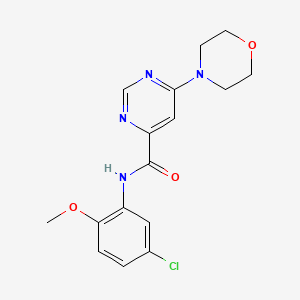

Molecular Structure Analysis

The molecular structure of “1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione” consists of a benzyl group attached to an indole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione” include a molecular weight of 282.25 g/mol .

科学研究应用

合成与化学反应

1-苄基-5-硝基-2,3-二氢-1H-吲哚-2,3-二酮用作合成复杂杂环化合物的中间体。例如,其衍生物已用于 5H-苯并[b]咔唑-6,11-二酮和吲哚并[1,2-b]异喹啉-6,11-二酮的合成,突出了其在有机合成中的多功能性。这种化合物由市售前体合成,证明了 1-苄基-5-硝基-2,3-二氢-1H-吲哚-2,3-二酮在促进药理学相关结构制备中的实用性(Fernández, 2009)。

腐蚀抑制

最近的研究表明,1-苄基-5-硝基-2,3-二氢-1H-吲哚-2,3-二酮的衍生物可以作为有效的腐蚀抑制剂。这些衍生物已经过测试,以防止碳钢在海水中腐蚀,实验和理论研究都支持了有希望的结果。对于依赖金属结构和部件的寿命和耐用性的行业来说,此应用程序至关重要(Ahmed 等,2018)。

光反应性和分子转化

1-苄基-5-硝基-2,3-二氢-1H-吲哚-2,3-二酮衍生物的光反应性研究导致了用于构建复杂杂环的合成方法的新发展。这些包括通过区域选择性光加成反应一步合成苯并[f]吲哚-4,9-二酮和吲哚-4,7-二酮。此类方法为合成具有潜在药理活性的化合物提供了重大进展(Kobayashi 等,1993)。

抗结核活性

1-苄基-5-硝基-2,3-二氢-1H-吲哚-2,3-二酮的衍生物已对其抗结核活性进行了评估。某些硫代氨基甲脒衍生物对结核分枝杆菌表现出显着的抑制作用,突出了这些化合物在开发新型抗结核药剂中的潜力。构效关系研究为设计更有效的衍生物以对抗结核病提供了有价值的见解(Karalı 等,2007)。

化学传感器应用

1-苄基-5-硝基-2,3-二氢-1H-吲哚-2,3-二酮衍生物也因其作为化学传感器的潜力而被探索。具体来说,这些化合物已针对选择性检测金属离子(例如 Fe3+)进行了研究,突出了它们在环境监测和分析化学中的适用性。能够结合和螯合金属离子的官能团的存在使这些化合物可用作有效的化学传感器,提供了一种快速而灵敏的方法来检测和定量各种样品中的金属离子(Fahmi 等,2019)。

未来方向

作用机制

Target of Action

It’s known that indole derivatives, which include 5-nitro-1-benzyl-isatin, bind with high affinity to multiple receptors . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may have diverse molecular and cellular effects.

属性

IUPAC Name |

1-benzyl-5-nitroindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-8-11(17(20)21)6-7-13(12)16(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWGZAGTABTYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)